

Application Note: 4-Ethyl-3,6-dimethyloctane as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-3,6-dimethyloctane

Cat. No.: B15455910

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Abstract

This document provides detailed application notes and protocols for the utilization of **4-Ethyl-3,6-dimethyloctane** as a reference standard in chromatographic analyses. As a highly branched C₁₂ alkane, **4-Ethyl-3,6-dimethyloctane** serves as an excellent marker for non-polar compounds in complex hydrocarbon mixtures. Its distinct structure and predictable elution behavior make it a valuable tool for method development, system suitability testing, and quality control in gas chromatography (GC) applications. This note includes its physicochemical properties, a detailed experimental protocol for its use, and representative data.

Introduction

4-Ethyl-3,6-dimethyloctane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of approximately 170.33 g/mol. [1][2] Its non-polar nature and stable chemical structure make it an ideal reference compound in chromatographic techniques, particularly for the analysis of gasoline, diesel, and other petroleum products, as well as in environmental and food science applications where hydrocarbon analysis is critical. [3][4][5] The use of a well-characterized reference standard is paramount for ensuring the accuracy, precision, and reproducibility of chromatographic data.

Chemical and Physical Properties:

Property	Value
CAS Number	62183-68-0[1][2]
Molecular Formula	C12H26[1][2]
Molecular Weight	170.33 g/mol [1]
Boiling Point	Estimated >200°C[1]
Structure	Branched Alkane[1]

Experimental Protocol: Gas Chromatography (GC)

This protocol outlines the use of **4-Ethyl-3,6-dimethyloctane** as a reference standard for the analysis of hydrocarbon mixtures using gas chromatography with flame ionization detection (GC-FID).

2.1. Materials and Reagents

- Reference Standard: **4-Ethyl-3,6-dimethyloctane** (purity ≥98%)
- Solvent: n-Hexane or Pentane (HPLC grade or equivalent)
- Sample: Hydrocarbon mixture for analysis
- Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)

2.2. Instrumentation

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)[3][4]
- Capillary Column: Non-polar, such as a DB-5ht (5 m x 0.32 mm, 0.1 µm film thickness) or equivalent[5]
- Autosampler
- Chromatography Data System (CDS)

2.3. Standard Preparation

- Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **4-Ethyl-3,6-dimethyloctane** and dissolve it in 10 mL of n-hexane in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

2.4. Sample Preparation

For liquid samples like fuel, a simple dilution with a suitable organic solvent such as hexane or pentane is typically sufficient.[6] The final concentration should be within the calibrated range of the instrument.[6]

2.5. GC-FID Conditions

Parameter	Condition
Inlet Temperature	250°C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.5 mL/min (Constant Flow)
Oven Program	Initial: 50°C (hold for 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
Detector	Flame Ionization Detector (FID)
Detector Temperature	300°C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (He)	25 mL/min

2.6. Data Analysis

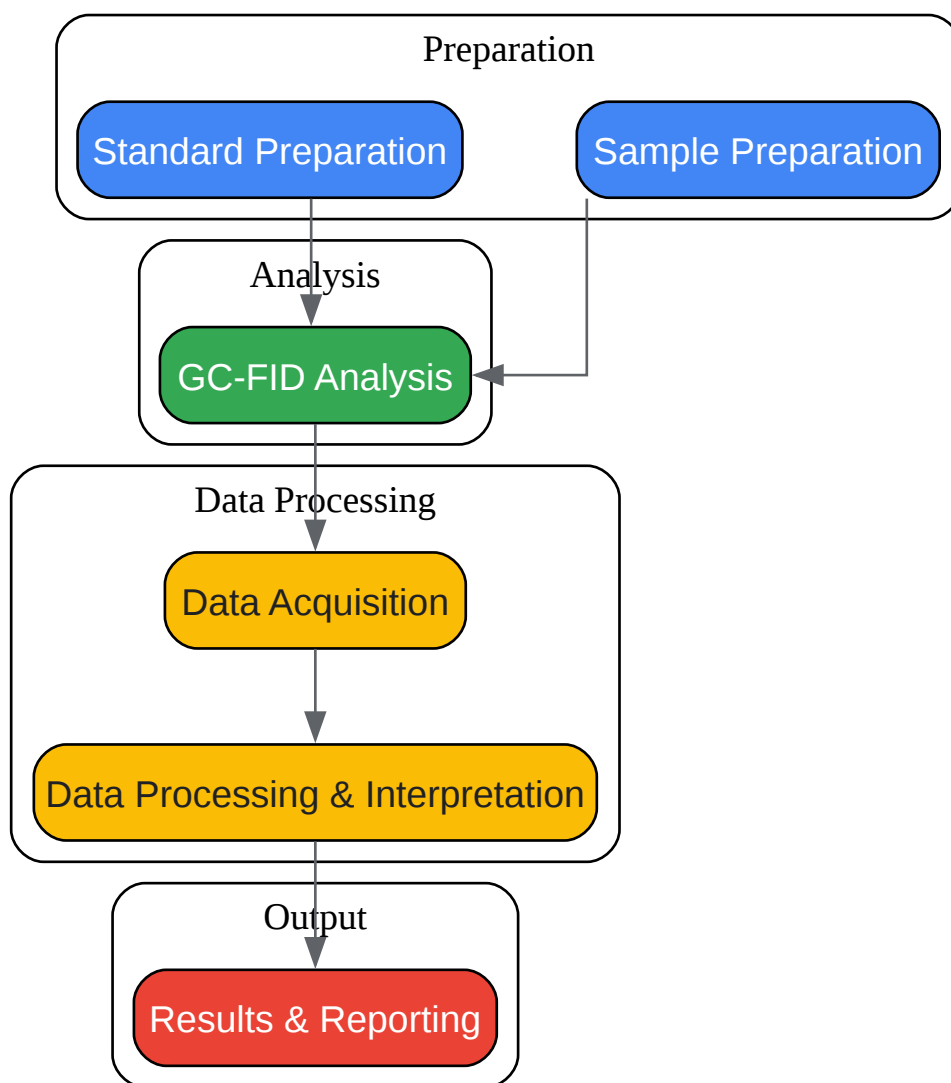
The identification of **4-Ethyl-3,6-dimethyloctane** is based on its retention time.^[6] Quantitative analysis is performed by comparing the peak area of the analyte to a calibration curve generated from the working standard solutions.^[6]

Representative Data

The following table summarizes expected quantitative data for the analysis of **4-Ethyl-3,6-dimethyloctane** using the protocol described above.

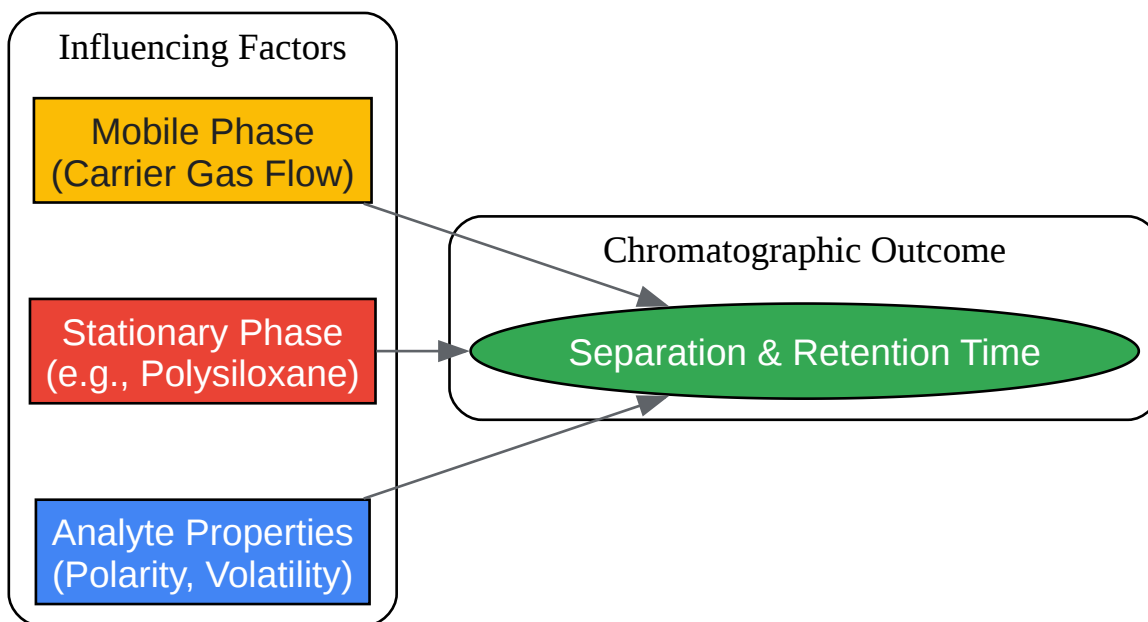
Parameter	Value
Retention Time (RT)	~ 8.5 minutes
Peak Area (at 10 µg/mL)	~ 150,000 counts*s
Limit of Detection (LOD)	~ 0.5 µg/mL
Limit of Quantification (LOQ)	~ 1.5 µg/mL
Linearity (R ²)	> 0.999
Purity (by GC-FID)	≥ 98%

Diagrams



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Caption: Experimental workflow for using **4-Ethyl-3,6-dimethyloctane** as a reference standard.



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